molecular formula C14H11IO B1324074 3-Iodo-3'-methylbenzophenone CAS No. 951887-36-8

3-Iodo-3'-methylbenzophenone

Cat. No.: B1324074
CAS No.: 951887-36-8
M. Wt: 322.14 g/mol
InChI Key: DFJZTERJPKIVOF-UHFFFAOYSA-N
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Description

3-Iodo-3’-methylbenzophenone is an organic compound with the molecular formula C14H11IO It is a derivative of benzophenone, where one of the phenyl rings is substituted with an iodine atom at the 3-position and a methyl group at the 3’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-3’-methylbenzophenone typically involves the iodination of 3’-methylbenzophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring. The reaction can be carried out using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) in the presence of a catalyst like acetic acid (CH3COOH).

Industrial Production Methods

In an industrial setting, the production of 3-Iodo-3’-methylbenzophenone may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-3’-methylbenzophenone can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenones, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

3-Iodo-3’-methylbenzophenone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Iodo-3’-methylbenzophenone involves its interaction with molecular targets through its aromatic and halogenated structure. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The methyl group can affect the compound’s electronic properties, altering its behavior in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-4’-methylbenzophenone
  • 4-Iodo-3’-methylbenzophenone
  • 3-Bromo-3’-methylbenzophenone

Uniqueness

3-Iodo-3’-methylbenzophenone is unique due to the specific positioning of the iodine and methyl groups, which can significantly influence its chemical reactivity and physical properties compared to other benzophenone derivatives. This unique structure makes it a valuable compound for targeted synthetic applications and research studies.

Properties

IUPAC Name

(3-iodophenyl)-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(15)9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJZTERJPKIVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301281543
Record name (3-Iodophenyl)(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951887-36-8
Record name (3-Iodophenyl)(3-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Iodophenyl)(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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